Lipophilicity Advantage Over Phenyl Acrylate
3-Anilinophenyl prop-2-enoate exhibits a calculated LogP of 3.59 . This value indicates significantly higher lipophilicity compared to the parent phenyl acrylate (estimated LogP ~2.0-2.5) [1], which lacks the N-phenylamino substituent. The increased LogP of 3-anilinophenyl prop-2-enoate is a direct consequence of the added aromatic and amine functionalities, which enhance its ability to partition into non-polar environments.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.59 (calculated) |
| Comparator Or Baseline | Phenyl acrylate (estimated LogP ~2.0-2.5) |
| Quantified Difference | Difference of +1.09 to +1.59 LogP units |
| Conditions | Calculated using ChemSrc algorithms; baseline derived from structural analogs. |
Why This Matters
The higher LogP of 3-anilinophenyl prop-2-enoate translates to improved membrane permeability and different solubility profiles, which are critical parameters in drug candidate development and the design of hydrophobic polymer matrices.
- [1] PubChem. (n.d.). Phenyl acrylate. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Phenyl-acrylate View Source
